2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is an acetamide derivative featuring a 2-ethoxy-4-formylphenoxy group linked to an acetamide backbone, with the amide nitrogen substituted by a 3-(methylsulfanyl)phenyl group. Its molecular formula is C₁₉H₂₁NO₅S (calculated molecular weight: 375.44 g/mol).
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-22-17-9-13(11-20)7-8-16(17)23-12-18(21)19-14-5-4-6-15(10-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESMXUIBXZTVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-ethoxy-4-formylphenol and 3-(methylsulfanyl)aniline. These intermediates are then subjected to acylation reactions to form the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the acetamide core but differ in substituent patterns (Table 1):
Substituent-Driven Property Differences
- Phenoxy Ring Modifications: Ethoxy vs. Formyl Position: The 4-formyl group (common in all analogs) offers a site for Schiff base formation or covalent binding to biological targets, a feature absent in non-formylated derivatives .
- Phenyl Group Variations: Methylsulfanyl (Target) vs. Methyl/Isopropyl: The sulfur atom in methylsulfanyl increases polar surface area slightly but may reduce oxidative metabolism compared to alkyl groups .
Biological Activity
2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₁O₄S
- Molar Mass : 345.41 g/mol
- CAS Number : 591723-60-3
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxy-4-formylphenol with N-[3-(methylsulfanyl)phenyl]acetamide under controlled conditions to achieve high purity and yield. The process may include purification steps such as crystallization or distillation.
Antitumor Activity
Recent studies have evaluated the antitumor activity of derivatives similar to this compound against various cancer cell lines. For instance, compounds derived from a similar structure demonstrated significant cytotoxic effects against human tumor cell lines, indicating potential applications in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 10 | A431 (skin carcinoma) | 45.8 | |
| Compound 16 | MDA-MB231 (breast carcinoma) | 53.2 |
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors, leading to altered biochemical pathways. This interaction may inhibit cell proliferation or induce apoptosis in cancer cells.
Case Studies
-
Study on Antitumor Activity :
A study conducted at the National Cancer Institute screened various derivatives for their antitumor properties. Among these, certain compounds exhibited significant activity against a range of human tumor cell lines, suggesting that modifications to the core structure can enhance efficacy against specific cancers . -
Cytotoxicity Evaluation :
In vitro tests showed that derivatives similar to this compound had pronounced cytostatic effects on multiple cancer cell lines, including breast and skin carcinomas. The most effective compounds were identified with IC50 values below 100 µM, indicating a strong potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
